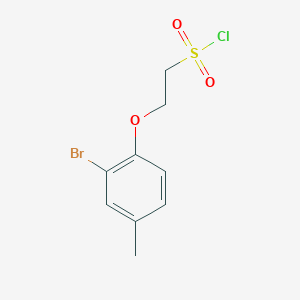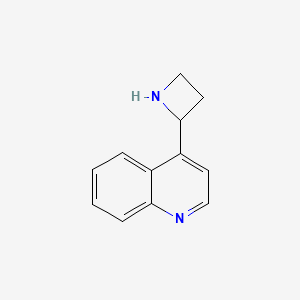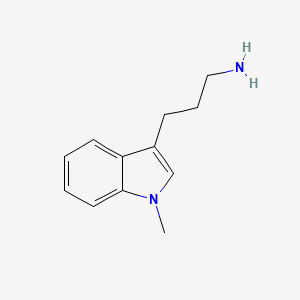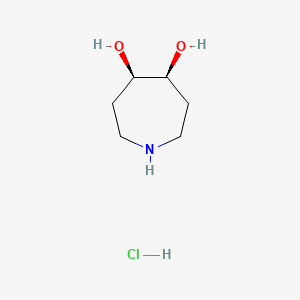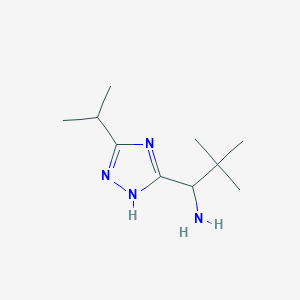![molecular formula C10H13NO3 B13525347 (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine: is a chemical compound with the molecular formula C10H13NO3 It is a derivative of the benzo[d][1,3]dioxole structure, featuring a methoxy group at the 8th position and a methanamine group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole core.
Methoxy Group Introduction: A methoxy group is introduced at the 8th position through a methylation reaction using reagents such as methyl iodide and a base like potassium carbonate.
Methanamine Group Introduction: The methanamine group is introduced at the 6th position through a nucleophilic substitution reaction, often using reagents like ammonia or an amine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanamine group, converting it to a primary amine or even further to a hydrocarbon.
Substitution: The methoxy and methanamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium azide).
Major Products:
Oxidation: Formation of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.
Reduction: Formation of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methanamine groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.
Comparación Con Compuestos Similares
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- 2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine
- 3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
Comparison:
- Structural Differences: While these compounds share a similar core structure, the position and type of substituents differ, leading to variations in their chemical properties and reactivity.
- Unique Features: (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which confer distinct reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-5H,2-3,6,11H2,1H3 |
Clave InChI |
RJLDBVUUHVXHLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OCCO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)


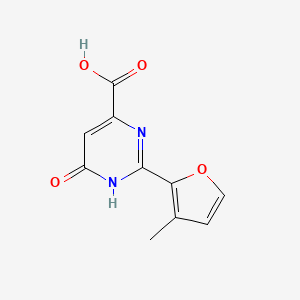
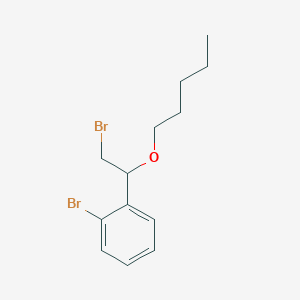
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
